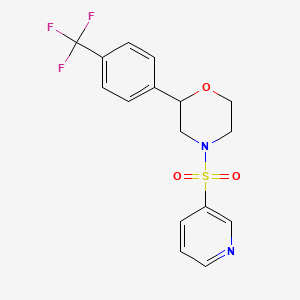
4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a complex organic compound that features a morpholine ring substituted with a pyridin-3-ylsulfonyl group and a 4-(trifluoromethyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridin-3-ylsulfonyl Intermediate: This step involves the sulfonylation of pyridine using a sulfonyl chloride derivative under basic conditions.
Formation of the 4-(trifluoromethyl)phenyl Intermediate:
Coupling Reaction: The final step involves the coupling of the pyridin-3-ylsulfonyl intermediate with the 4-(trifluoromethyl)phenyl intermediate in the presence of a morpholine ring, typically under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or the pyridine ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.
科学的研究の応用
4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
作用機序
The mechanism of action of 4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, such as inhibition of enzymes in medicinal chemistry or electron transport in materials science.
類似化合物との比較
Similar Compounds
4-(Pyridin-3-ylsulfonyl)-2-phenylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Pyridin-3-ylsulfonyl)-2-(4-methylphenyl)morpholine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is unique due to the presence of both the sulfonyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields.
特性
IUPAC Name |
4-pyridin-3-ylsulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c17-16(18,19)13-5-3-12(4-6-13)15-11-21(8-9-24-15)25(22,23)14-2-1-7-20-10-14/h1-7,10,15H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGODWHPJMVCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CN=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













